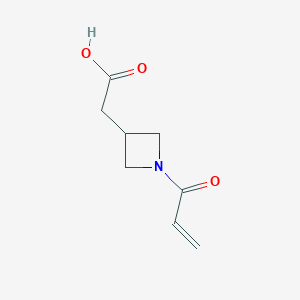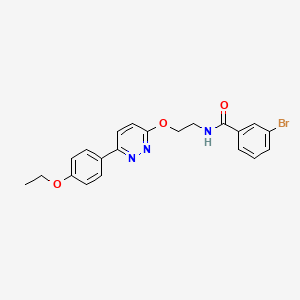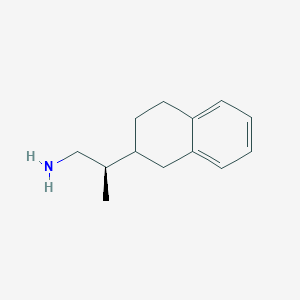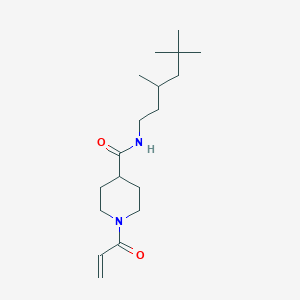![molecular formula C23H22N2O4 B2933799 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851096-24-7](/img/structure/B2933799.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photopolymerization Initiators
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide, due to its structural similarity with acrylamide derivatives, may find potential application in the field of photopolymerization. For instance, acrylated naphthalimide derivatives have been designed and synthesized for use as one-component visible light initiators in photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films, as studied through techniques like cyclic voltammetry, density functional theory calculation, and electron paramagnetic resonance spectroscopy (Yang et al., 2018).
Polymer Modification
The chemical structure of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suggests its potential utility in the synthesis and modification of polymers. For example, polymer-bound thiol groups on poly(2-oxazoline)s have been achieved through the polymerization of 2-oxazoline monomers with protected thiol groups, indicating the potential for creating novel polymer structures through reactions involving acrylamide derivatives (Cesana et al., 2007).
Synthesis of Complex Molecules
Compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide have been used in the synthesis of complex molecules, such as isoquinolinones and pyridinones, through processes like carbonylation. This type of reaction is facilitated by catalysts under mild conditions and demonstrates the potential for creating a wide range of complex molecules, including pharmaceuticals and organic materials (Li et al., 2020).
Covalent Drug Design
The structure of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide may also be indicative of its potential application in the design of covalent drugs. For instance, alkynyl benzoxazine and dihydroquinazoline moieties have been identified as capable of forming covalent bonds with cysteine, suggesting the utility of similar structures in the development of selective irreversible kinase inhibitors. These compounds demonstrate the possibility of targeting specific proteins with high selectivity, enhancing the efficacy and safety profile of therapeutic agents (McAulay et al., 2020).
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-9-18-12-17(23(27)25-19(18)10-15(14)2)7-8-24-22(26)6-4-16-3-5-20-21(11-16)29-13-28-20/h3-6,9-12H,7-8,13H2,1-2H3,(H,24,26)(H,25,27)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUFTAOZZHFFQ-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)

![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)


![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)